molecular formula C18H9ClO7 B1243120 Topopyrone B

Topopyrone B

Cat. No. B1243120
M. Wt: 372.7 g/mol
InChI Key: XQMOGUIQWMFPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topopyrone B is a naphthochromene that is 4H-naphtho[2,3-g]chromene-4,6,11-trione substituted by a chloro group at position 8, hydroxy groups at positions 5, 7 and 9 and a methyl group at position 2. It is isolated from a fungal strain Phoma sp.BAUA2861 and acts as an inhibitor of the enzyme topoisomerase I. It has a role as a metabolite, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antiviral agent, an antineoplastic agent and an antimicrobial agent. It is an organochlorine compound, a naphthochromene, a member of phenols and a member of p-quinones.

Scientific Research Applications

Interaction with Human DNA Topoisomerases

Topopyrone B, along with other topopyrones (A-D), has been shown to act as poisons of human DNA topoisomerase I and II. This dual interaction with both topoisomerases is rare among molecules, making topopyrones a unique subject of study in biochemical research (Khan, Elban, & Hecht, 2008).

Synthesis and Biological Activities

Research into the synthesis of topopyrones, including topopyrone B, is significant due to their role as topoisomerase inhibitors. Studies have synthesized various topopyrone derivatives and investigated their ability to stabilize DNA-topoisomerase I and II covalent binary complexes. These studies provide insights into the structural features important for their potency as topoisomerase poisons (Zaleski et al., 2012).

Elucidation of Molecular Structure

The molecular structures of topopyrones, including topopyrone B, have been elucidated through spectral analysis. These compounds are characterized by an anthraquinone type structure containing a fused 1,4-pyrone moiety, with topopyrones A and B containing a chlorine atom. Understanding their molecular structure is crucial for further research into their biochemical properties and potential applications (Ishiyama et al., 2000).

Interaction with DNA Fragments

NMR studies have been conducted to understand how topopyrones interact with DNA. These studies indicate that topopyrones can intercalate into CG base pairs of DNA, with a particular focus on understanding the mode of binding and the dynamics of these interactions. This research sheds light on the molecular mechanisms of topopyrones’ interaction with DNA and their potential therapeutic implications (Scaglioni et al., 2009).

Cytotoxic Activities

Studies have been conducted to investigate the cytotoxic activities of topopyrone B and its derivatives. These include synthesizing structurally simple analogues of natural topopyrone C and testing them for cytotoxic and topoisomerase I inhibitory activities. Findings from these studies are crucial in understanding the potential of topopyrones as therapeutic agents in cancer treatment (Dallavalle et al., 2008).

properties

Product Name

Topopyrone B

Molecular Formula

C18H9ClO7

Molecular Weight

372.7 g/mol

IUPAC Name

8-chloro-5,7,9-trihydroxy-2-methylnaphtho[3,2-g]chromene-4,6,11-trione

InChI

InChI=1S/C18H9ClO7/c1-5-2-8(20)13-10(26-5)4-7-11(17(13)24)16(23)12-6(15(7)22)3-9(21)14(19)18(12)25/h2-4,21,24-25H,1H3

InChI Key

XQMOGUIQWMFPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C(=C(C=C4C3=O)O)Cl)O

synonyms

topopyrone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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